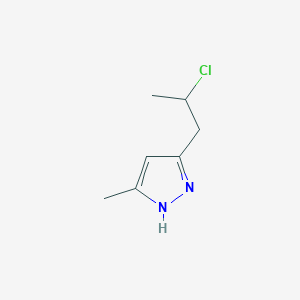

3-(2-Chloropropyl)-5-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

3-(2-chloropropyl)-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C7H11ClN2/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3H2,1-2H3,(H,9,10) |

InChI Key |

ZKJUZBKLUTVQOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)CC(C)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution with amines, alcohols, and thiols:

Reaction with Amines

-

Conditions : Excess amine (e.g., aniline) in ethanol, reflux (6–8 h).

-

Product : 3-(3-Aminopropyl)-5-methyl-1H-pyrazole derivatives.

Reaction with Alcohols

-

Conditions : Methanol or ethanol with NaHCO₃, 60°C (12–16 h).

-

Product : Methyl/ethyl esters via methanolysis of intermediate trichloromethyl groups .

Solvent and Regioselectivity Effects

Reactivity is highly solvent-dependent:

Mechanistic Insights

The chloropropyl group participates in stepwise mechanisms:

-

Nucleophilic Attack : Amines/alcohols attack the electrophilic C-Cl bond, forming a tetrahedral intermediate.

-

Elimination : HCl is released, yielding substituted derivatives .

-

Cyclization : In polar solvents, intermediates undergo intramolecular cyclization to form fused pyrazole systems .

For example, trichloromethyl intermediates (e.g., VIII → XII ) form carboxylates via methanolysis, as shown in studies using analogous pyrazole systems .

Pharmacological Derivative Formation

The compound serves as a precursor for bioactive molecules:

| Derivative | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 3-Carboxyalkyl-1H-pyrazoles | Antimicrobial (E. coli, S. aureus) | 1.5–6.98 µg/mL |

| Celecoxib analogs | Anti-inflammatory | < 1 µM (COX-2) |

These derivatives are synthesized via regioselective reactions, with yields optimized through solvent and stoichiometry adjustments .

Table 1: Reaction Optimization for Carboxylate Derivatives

| Entry | Hydrazine (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 8 | 2.0 | CHCl₃/MeOH | 19 | 70 |

| 9 | 2.0 | CHCl₃/MeOH | 18 | 68 |

Table 2: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Pathogens Targeted |

|---|---|---|

| 184 | 1.63–6.98 | Fusarium spp., Botrytis cinerea |

| 237 | 0.58 | HCT-116 colon carcinoma |

Comparison with Similar Compounds

Structural Comparison

The substituents at positions 3 and 5 of the pyrazole ring significantly influence physicochemical properties and biological activity. Key analogs include:

Key Observations :

Comparison :

Physicochemical Properties

Substituent effects on properties such as logP, solubility, and stability:

Insights :

Hypotheses for Target Compound :

- Enzyme inhibition : Chlorine and methyl groups may target DHODH or kinases, as seen in 10c and Chlorodenafil .

Preparation Methods

Detailed Preparation Methods

Cyclocondensation Approach

This classical method involves the condensation of a suitable 1,3-dicarbonyl precursor with a hydrazine derivative, followed by alkylation.

Stepwise Procedure

Reaction Scheme:

$$

\text{2-Chloroacetone} + \text{Ethyl acetoacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

$$

Key Literature Findings

- The cyclocondensation of hydrazines with β-ketoesters or diketones is a robust method for constructing substituted pyrazoles.

- Introduction of the 2-chloropropyl group is efficiently achieved when 2-chloroacetone is used as the starting ketone.

- The methyl group at the 5-position is introduced via the acetoacetate component.

Functional Group Modification Approach

This route involves the modification of a preformed 5-methyl-1H-pyrazole ring to introduce the 2-chloropropyl group at the 3-position.

Stepwise Procedure

Reaction Scheme:

$$

\text{5-Methyl-1H-pyrazole} \xrightarrow{\text{NaH}} \text{Pyrazole anion} + \text{2-Chloropropyl chloride} \rightarrow \text{this compound}

$$

Key Literature Findings

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Cyclocondensation | Simple, one-pot; readily available starting materials | May require optimization for regioselectivity | 60–85% |

| Functional Group Modification | High selectivity for substitution; modular | Requires preformed pyrazole; lower yields possible | 40–70% |

Research Findings and Optimization Notes

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency in the functional group modification method.

- Base Selection: Sodium hydride or potassium tert-butoxide are preferred for generating the pyrazole anion.

- Purification: Both methods typically require chromatographic purification to achieve high purity, as side products (e.g., N-alkylated byproducts) can form.

- Characterization: Final products are confirmed via NMR, MS, and elemental analysis, with melting points and yields reported in the literature for similar compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(2-Chloropropyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic/basic conditions. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane in methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Yield optimization requires precise control of temperature, stoichiometry, and catalysts (e.g., trifluoroacetic acid for regioselectivity).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Orthorhombic crystal systems (space group P222) resolve molecular geometry and hydrogen-bonding networks . SHELX software (e.g., SHELXL) is essential for refining crystallographic data .

Q. How do substituents like the chloropropyl group influence the compound’s stability and reactivity?

- Methodological Answer : The chloropropyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitution. Stability studies (TGA/DSC) under varying pH and temperature conditions can quantify degradation kinetics. Computational tools like Gaussian or ORCA model electronic effects (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

- Methodological Answer : Discrepancies arise from solvent models. The SMD solvation model (based on solute electron density and solvent dielectric constants) improves accuracy by incorporating bulk surface tension and acidity parameters . Experimental validation via phase-solubility diagrams (e.g., shake-flask method) in solvents like DMSO or acetonitrile is recommended.

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Methodological Answer : SHELXL’s TWIN and BASF commands handle twinning, while PART instructions resolve disorder. Hydrogen-bonding networks (e.g., N–H···N interactions) should be modeled using Mercury software to validate intermolecular connectivity . High-resolution data (θ > 25°) and low R values (< 0.05) are critical .

Q. What methodologies are optimal for evaluating biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide predicts binding affinities to targets (e.g., COX-2 or kinases).

- In Vitro Assays : MTT assays (IC) or fluorescence polarization validate activity.

- SAR Studies : Compare with analogs (e.g., 5-propyl-1H-pyrazol-3-amine derivatives) to identify pharmacophoric groups .

Q. How can regioselectivity issues during functionalization (e.g., alkylation or acylation) be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.